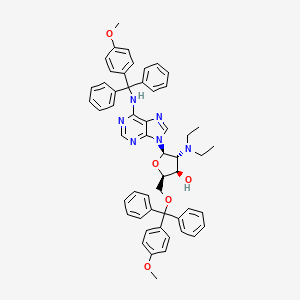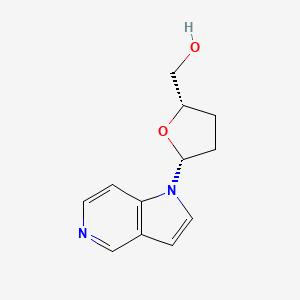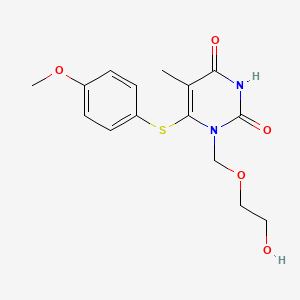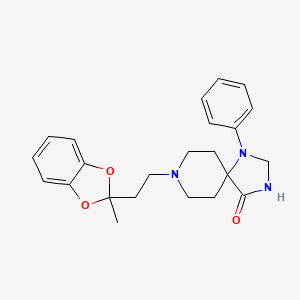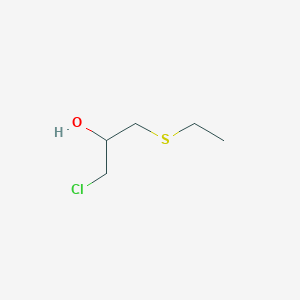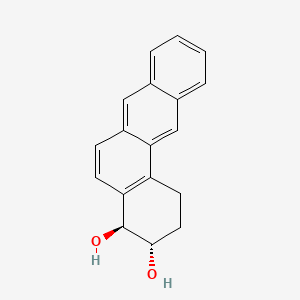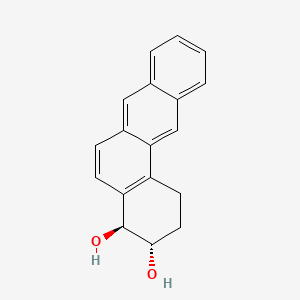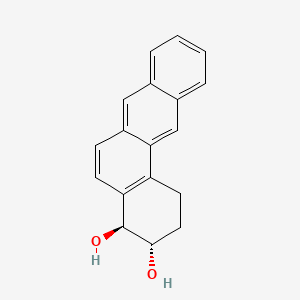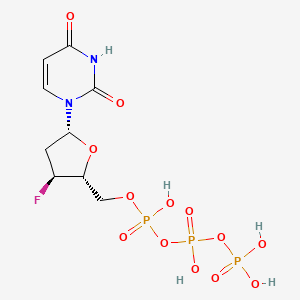
7-methoxy-2-methyl-3-methylsulfanyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 298289 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 298289 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of condensation reactions
Industrial Production Methods: In an industrial setting, the production of NSC 298289 is scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing side products.
化学反応の分析
Types of Reactions: NSC 298289 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
NSC 298289 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: NSC 298289 is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of NSC 298289 involves its interaction with specific molecular targets within cells. It can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. These interactions are often mediated by the compound’s ability to bind to active sites or alter the conformation of target proteins.
類似化合物との比較
NSC 298289 can be compared to other similar compounds based on its structure and reactivity. Some similar compounds include:
NSC 125973: Known for its role in cancer research.
NSC 118218: Used in the study of DNA synthesis inhibitors.
Uniqueness: What sets NSC 298289 apart is its specific binding affinity and the unique pathways it influences, making it a valuable tool in both research and potential therapeutic applications.
特性
CAS番号 |
53600-13-8 |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
7-methoxy-2-methyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C11H13NOS/c1-7-11(14-3)8-5-4-6-9(13-2)10(8)12-7/h4-6,12H,1-3H3 |
InChIキー |
DRQYLBLWYASUEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C(=CC=C2)OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


